Phtalocyanine de magnésium

Vue d'ensemble

Description

Magnesium Phthalocyanine is used in preparing membrane sensors for cyanide ions . It is a part of the metal phthalocyanine class of compounds that have interesting properties like chemical inertness, excellent thermal stability, high coloring properties, catalytic activity, semiconductivity, and photoconductivity .

Synthesis Analysis

Magnesium Phthalocyanine can be synthesized from phthalonitriles with regularly varying peripheral phenoxyl substituents obtained by nucleophilic substitution of the nitro group/bromine atom with fragments of phenol derivatives . Another method involves the synthesis of 2 (3),9 (10),16 (17),23 (24)-tetrakis-2,6-dimethoxyphenoxy substituted magnesium (II) phthalocyanine .

Molecular Structure Analysis

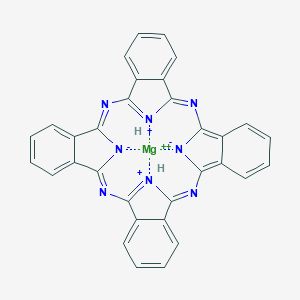

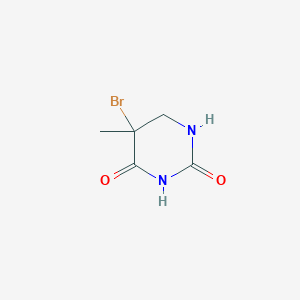

The molecular formula of Magnesium Phthalocyanine is C32H16MgN8. It has an average mass of 536.828 Da and a Monoisotopic mass of 536.134827 Da .

Chemical Reactions Analysis

Magnesium Phthalocyanine is known to demetallate to metal-free ligands in acidic environments . The mechanism of the demetallation in organic solvents is based on an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Physical and Chemical Properties Analysis

Magnesium Phthalocyanine has remarkable chemical, mechanical, and thermal stability . It has strong absorption in the visible region, making it an effective electron donor .

Applications De Recherche Scientifique

Cellules photovoltaïques et solaires

La phtalocyanine de magnésium a fait l’objet de recherches intensives pour son utilisation dans les cellules photovoltaïques et solaires. Ses propriétés la rendent adaptée à la conversion de l’énergie solaire en énergie électrique, contribuant ainsi au développement des technologies d’énergie renouvelable .

Électrophotographie

Dans le domaine de l’électrophotographie, la this compound est utilisée en raison de ses propriétés photoconductrices. Elle joue un rôle crucial dans le processus de création d’images à partir de surfaces photoconductrices .

Électronique moléculaire

La this compound est également explorée en électronique moléculaire, où elle peut fonctionner comme un composant dans des dispositifs électroniques au niveau moléculaire, ce qui pourrait conduire à des progrès en matière de miniaturisation et de performances des composants électroniques .

Films de Langmuir-Blodgett

Le composé est utilisé dans la création de films de Langmuir-Blodgett, qui sont un assemblage ordonné de molécules qui peuvent être déposées sur des substrats solides. Ces films ont des applications dans divers domaines, notamment les capteurs et l’optique .

Photosensibilisateurs

En tant que photosensibilisateur, la this compound est impliquée dans des processus photochimiques où elle absorbe la lumière et transfère l’énergie à d’autres molécules, ce qui est particulièrement utile dans les traitements médicaux tels que la thérapie photodynamique .

Dispositifs d’affichage électrochromes

Son application s’étend aux dispositifs d’affichage électrochromes où la capacité de la this compound à changer de couleur sous stimulation électrique est utilisée. Cela a des implications pour les technologies d’affichage .

Capteurs membranaires pour les ions cyanure

La this compound est utilisée dans la préparation de capteurs membranaires sensibles aux ions cyanure, qui sont importants pour la surveillance environnementale et la sécurité .

Imagerie médicale et biologique

En imagerie médicale et biologique, les complexes de this compound ont montré un potentiel en raison de leurs propriétés de fluorescence, aidant à la visualisation lors des procédures diagnostiques .

Mécanisme D'action

Target of Action

Magnesium phthalocyanine (MgPc) is a complex that has been studied for its potential in various applications, including medical applications and fluorescence detection It’s known that mgpc can act as a catalyst to enhance the oxygen reduction reaction (orr) mechanism via direct four-electron reduction reaction .

Mode of Action

The mode of action of MgPc involves its interaction with its targets, leading to changes in their behavior or state. For instance, in the context of photocatalysis, MgPc is used to expand the absorption of a mesoporous graphite carbon nitride (mpg-C3N4) photocatalyst to wavelengths longer than those of the principal mpg-C3N4 . This interaction enhances the photocatalytic activity of the mpg-C3N4.

Biochemical Pathways

It’s known that mgpc can demetallate to metal-free ligands in acidic environments . This process involves an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Pharmacokinetics

It’s known that the water-soluble magnesium complexes were stable in a buffer with a physiological ph 74 while a time-dependent demetallation was observed in acidic pH .

Result of Action

The result of MgPc’s action depends on its application. In the context of photocatalysis, MgPc enhances the photocatalytic activity of the mpg-C3N4, leading to improved hydrogen evolution . In the context of ORR, MgPc acts as a catalyst to enhance the reaction .

Action Environment

The action of MgPc is influenced by environmental factors such as pH and the presence of other substances. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating lipophilic magnesium complexes into microemulsion or liposomes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Magnesium phthalocyanine plays a significant role in various biochemical reactions. It is involved in over 300 enzymatic reactions and interacts with more than 800 proteins . It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Cellular Effects

Magnesium phthalocyanine has profound effects on various types of cells and cellular processes. It is essential for optimal immune function and regulating inflammation . A deficiency in Magnesium phthalocyanine can lead to temporary or long-term immune dysfunction . It influences cell function by mediating cell cycle progression and impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Magnesium phthalocyanine is complex and multifaceted. It exerts its effects at the molecular level through various interactions. For instance, it facilitates the binding of substance P to lymphoblasts . It also plays a role in enzyme activation and inhibition . Changes in gene expression are also observed due to the influence of Magnesium phthalocyanine .

Metabolic Pathways

Magnesium phthalocyanine is involved in numerous metabolic pathways. It serves as a cofactor for many enzymes

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium phthalocyanine can be achieved through a reaction between phthalonitrile and magnesium chloride in the presence of a suitable solvent.", "Starting Materials": [ "Phthalonitrile", "Magnesium chloride", "Suitable solvent" ], "Reaction": [ "Dissolve phthalonitrile and magnesium chloride in a suitable solvent", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid", "Wash the solid with a suitable solvent to remove any impurities", "Dry the solid under vacuum to obtain Magnesium phthalocyanine" ] } | |

Numéro CAS |

1661-03-6 |

Formule moléculaire |

C32H16MgN8 |

Poids moléculaire |

536.8 g/mol |

Nom IUPAC |

magnesium;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clé InChI |

NIQREIWCURIAMA-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |

SMILES |

C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |

| 1661-03-6 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Magnesium phthalocyanine has the molecular formula C32H16MgN8 and a molecular weight of 512.93 g/mol.

A: Magnesium phthalocyanine exhibits characteristic absorption bands in the UV-Vis region, notably the Q-band and the Soret band (B-band). [] These bands arise from π-π* transitions within the phthalocyanine macrocycle. [] Additionally, Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes of the molecule, providing information about its structure and bonding. []

A: Studies on thermally evaporated Magnesium phthalocyanine thin films show that both substrate temperature during deposition and post-deposition annealing significantly influence the film's morphology, crystallinity, and electrical properties. [, , ] Annealing at elevated temperatures generally enhances crystallinity and influences the charge carrier mobility within the film. [, , , ]

A: While Magnesium phthalocyanine is generally considered stable, studies indicate potential photodegradation under prolonged exposure to sunlight. [] This instability highlights the need for appropriate storage conditions and formulation strategies to ensure its long-term stability in various applications.

A: Magnesium phthalocyanine acts as a catalyst in the autoxidation of cumene by activating molecular oxygen. [] At lower temperatures (80 °C), the reaction rate is directly proportional to the catalyst concentration, indicating a mechanism involving the activation of molecular oxygen by the catalyst. [] At higher temperatures (100 °C), the reaction mechanism appears more complex, with the rate constant increasing with catalyst concentration but the initial rate remaining independent. [] This suggests a potential change in the rate-determining step or the involvement of different reaction pathways at higher temperatures. []

A: Yes, Magnesium phthalocyanine can function as a photosensitizer in photocatalytic reactions. For example, it has been successfully employed in the photocatalytic degradation of dye wastewater when coupled with titanium dioxide (TiO2). [] Moreover, Magnesium phthalocyanine deposited on mesoporous graphite carbon nitride (mpg-C3N4) facilitates photocatalytic hydrogen evolution from water even under irradiation with wavelengths exceeding 600 nm. []

A: Density functional theory (DFT) calculations have been used to predict the vibrational spectra and Raman scattering intensities of neutral Magnesium phthalocyanine (MgPc). [] This information aids in understanding the vibrational modes and their contribution to the molecule's spectroscopic properties. Moreover, DFT calculations have been employed to elucidate the molecular structures and electronic absorption properties of Magnesium phthalocyanine and its anion radical. [] These studies provide insights into the electronic structure and the impact of structural distortions on the molecule's optical behavior.

A: Yes, computational studies, including those employing functionals like M06-2x, ωB97XD, and B97D, have been conducted to investigate the potential energy curves and interactions within dimers of lithium phthalocyanine (LiPc), a related molecule to MgPc. [] These studies provide valuable insights into the dispersive and long-range interactions influencing the geometric structures of phthalocyanine dimers, which are relevant for understanding their aggregation behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

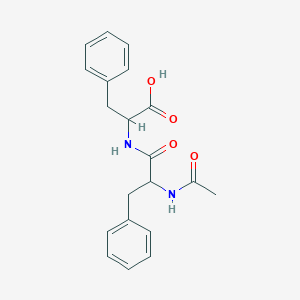

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)